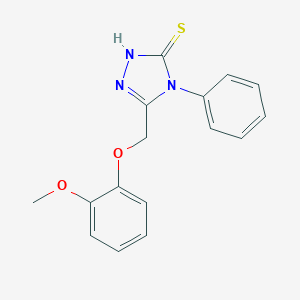
1-Methyl-2,2-diphenylethylene
Descripción general
Descripción
1-Methyl-2,2-diphenylethylene is an organic compound with the molecular formula C15H14 . It is useful in detecting structural features of products derived from coal .
Physical And Chemical Properties Analysis
1-Methyl-2,2-diphenylethylene has a melting point of 49°C, a boiling point of 284.85°C, and a density of 1.0250 .Aplicaciones Científicas De Investigación
Polymerization and Copolymerization Applications
Copolymerization with Methyl Methacrylate : 1,1-Diphenylethylene (DPE) is used in radical emulsion polymerization of methyl methacrylate. DPE incorporation results in a decrease in the rate of polymerization and molecular weight, playing a unique role in radical polymerizations (Viala et al., 2002).
Anionic Synthesis of Polymers : DPE is employed in anionic polymerization. It is used in forming initiators, end-capping agents, chain-end and in-chain functionalization, and in the synthesis of non-homopolymerizable DPE-functionalized macromonomers (Quirk et al., 2000).
Living Anionic Copolymerization : DPE undergoes copolymerization with other compounds like styrene or butadiene to produce copolymers with controlled comonomer sequences, such as alternating or telechelic polymers (Hutchings et al., 2015).
Chemical Synthesis and Characterization
Grignard Reaction and Column Chromatography : The synthesis of DPE through a Grignard reaction followed by acid-catalyzed dehydration is an educational example in organic chemistry laboratories (Alty et al., 2016).
Graft Copolymers Synthesis : DPE is utilized in the synthesis of macroinitiators for cationic polymerization of isobutylene, leading to the creation of graft copolymers (Schäfer et al., 2002).
Specialized Applications in Materials Science
Polyimides and Sulfonated Polyimides : Functionalized DPE derivatives are used in the preparation of polyimide derivatives, introducing the DPE unit into the polymer backbone. This method also facilitates the synthesis of new sulfonated polyimide derivatives (Summers et al., 2017).
Diblock Copolymer Micelles : DPE-modified commodity elastomers are used in the synthesis of diblock copolymers, which are then employed for the preparation of block copolymer micelles, demonstrating the versatility of DPE in advanced materials applications (Guerrero‐Sanchez et al., 2005).
Magnetic Composite Microspheres for Drug Release : Controlled radical polymerization based on DPE is used in preparing pH-responsive magnetic composite microspheres, demonstrating an innovative application in drug delivery systems (Guo et al., 2011).
Propiedades
IUPAC Name |
1-phenylprop-1-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBUUNCHXRYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285618 | |
| Record name | 1,1-Diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,2-diphenylethylene | |
CAS RN |
778-66-5 | |
| Record name | 1,1-Diphenyl-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylpropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylpropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

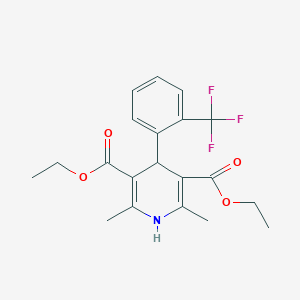
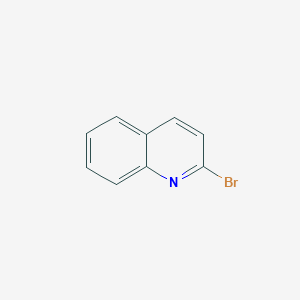
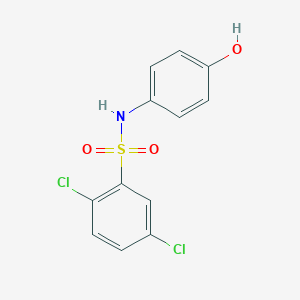
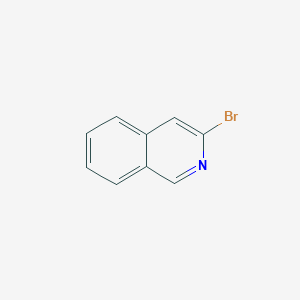
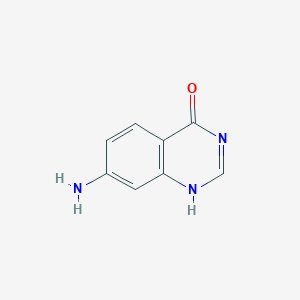
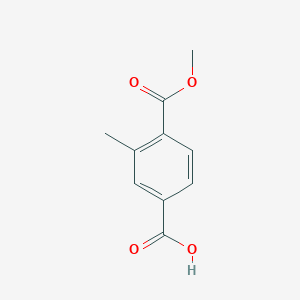
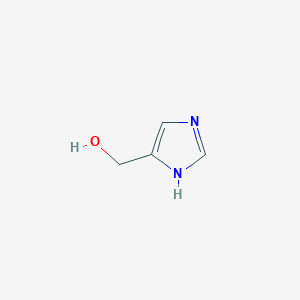
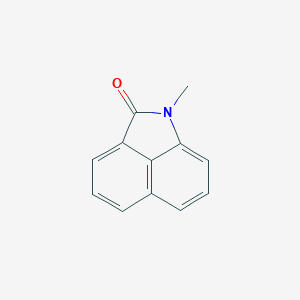
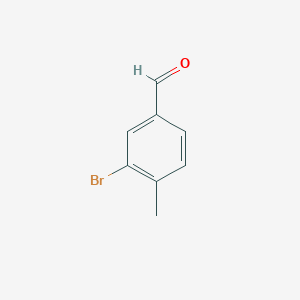
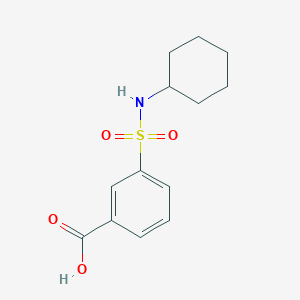

![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
